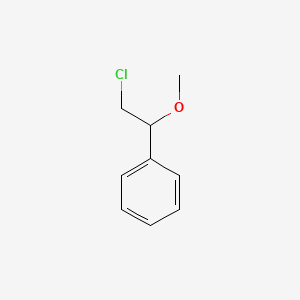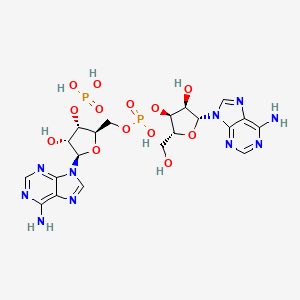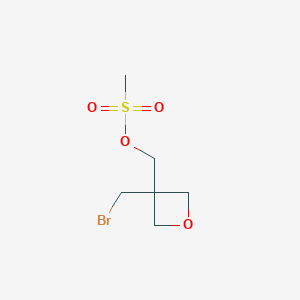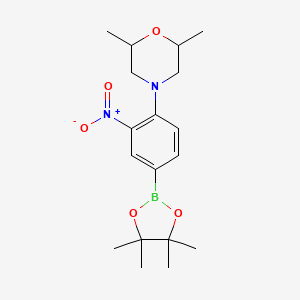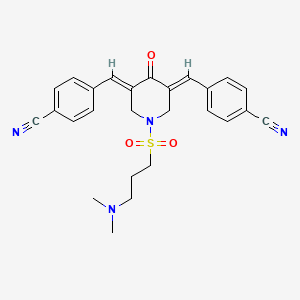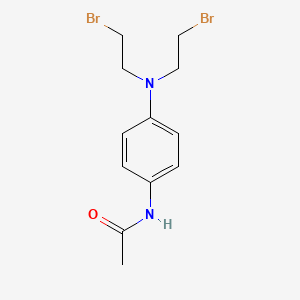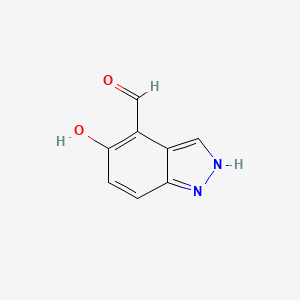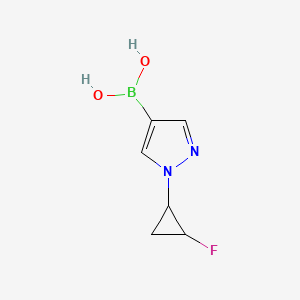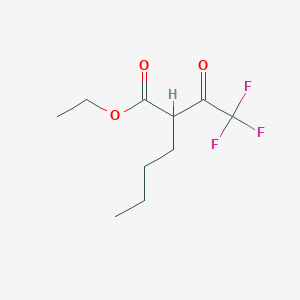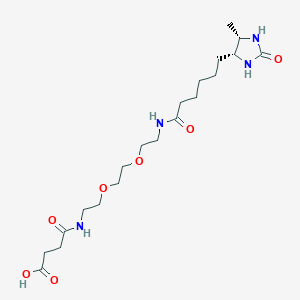
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the use of (R,R)-(+)-tartaric acid as a starting material . The synthesis includes several key steps such as oxidation, reduction, and cyclization reactions, often employing reagents like pyridinium chlorochromate (PCC) and molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and stereoselectivity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced analogs with different functional groups.
Aplicaciones Científicas De Investigación
20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 20-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)-4,15-dioxo-8,11-dioxa-5,14-diazaicosan-1-oic acid apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H36N4O7 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O7/c1-15-16(24-20(29)23-15)5-3-2-4-6-17(25)21-9-11-30-13-14-31-12-10-22-18(26)7-8-19(27)28/h15-16H,2-14H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t15-,16+/m0/s1 |
Clave InChI |
DFUKLBAGAQSCRQ-JKSUJKDBSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




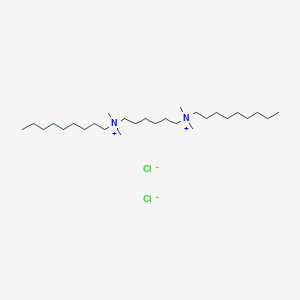
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)

